BenchChemオンラインストアへようこそ!

4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine

TRPA1 ion channel Pain & Inflammation Species selectivity

4-[4-Methoxy-2-(trifluoromethyl)phenyl]piperidine is a synthetic phenylpiperidine derivative with the molecular formula C13H16F3NO and a molecular weight of 259.27 g/mol. It features a unique substitution pattern on the phenyl ring: an electron-donating methoxy group at the para position (4-position) and an electron-withdrawing trifluoromethyl group at the ortho position (2-position) relative to the piperidine attachment point.

Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
CAS No. 1004853-47-7
Cat. No. B6616719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine
CAS1004853-47-7
Molecular FormulaC13H16F3NO
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2CCNCC2)C(F)(F)F
InChIInChI=1S/C13H16F3NO/c1-18-10-2-3-11(9-4-6-17-7-5-9)12(8-10)13(14,15)16/h2-3,8-9,17H,4-7H2,1H3
InChIKeyVXWKIRFMKQFNPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[4-Methoxy-2-(trifluoromethyl)phenyl]piperidine (CAS 1004853-47-7): Structural and Pharmacological Baseline for Sourcing Decisions


4-[4-Methoxy-2-(trifluoromethyl)phenyl]piperidine is a synthetic phenylpiperidine derivative with the molecular formula C13H16F3NO and a molecular weight of 259.27 g/mol [1]. It features a unique substitution pattern on the phenyl ring: an electron-donating methoxy group at the para position (4-position) and an electron-withdrawing trifluoromethyl group at the ortho position (2-position) relative to the piperidine attachment point. This compound serves primarily as a research chemical and synthetic building block in medicinal chemistry, particularly in the synthesis of more complex bioactive molecules targeting neurological and inflammatory pathways. Its computed XLogP3-AA value of 2.9 indicates moderate lipophilicity, balanced by the presence of one hydrogen bond donor (piperidine NH) and five hydrogen bond acceptors [1]. The compound has been screened in panels including TRPA1 ion channel antagonism and cytochrome P450 inhibition assays, providing initial pharmacological profiling data [2]. Notably, this compound is distinct from its regioisomer, 4-[2-methoxy-4-(trifluoromethyl)phenyl]piperidine (CAS 1004852-71-4), and other phenylpiperidine analogs in terms of substitution pattern, which directly impacts its biological target profile and physicochemical properties.

Why 4-[4-Methoxy-2-(trifluoromethyl)phenyl]piperidine Cannot Be Simply Replaced by Generic Phenylpiperidine Analogs


The substitution pattern on the phenyl ring of 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine is critical for its pharmacological and physicochemical profile. The combination of a 2-CF3 (ortho-trifluoromethyl) and 4-OCH3 (para-methoxy) substitution creates a unique electronic environment that is not replicated by analogs with either substituent alone or with inverted substitution patterns. Compounds carrying only a single substituent—such as 4-(4-trifluoromethylphenyl)piperidine or 4-(4-methoxyphenyl)piperidine—exhibit significantly different lipophilicity, metabolic stability, and target engagement profiles [1]. Furthermore, the regioisomer 4-[2-methoxy-4-(trifluoromethyl)phenyl]piperidine (CAS 1004852-71-4) places the electron-withdrawing CF3 group para to the piperidine, altering the electron density on the aromatic ring and potentially reversing its interaction with biological targets . The compute-d XLogP3-AA value of 2.9 for the target compound reflects a lipophilicity balance that would be disrupted by removal of either the CF3 or OCH3 group, directly affecting membrane permeability and nonspecific binding characteristics that are crucial for consistent in vitro assay performance and downstream chemical modification in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence: 4-[4-Methoxy-2-(trifluoromethyl)phenyl]piperidine vs. Closest Analogs


Human vs. Rat TRPA1 Antagonist Species Selectivity Differentiates from Piperidine Carboxamide TRPA1 Modulators

4-[4-Methoxy-2-(trifluoromethyl)phenyl]piperidine exhibits a 5.5-fold selectivity for human over rat TRPA1 in antagonist mode, with an IC50 of 330 nM at human TRPA1 vs. 1,800 nM at rat TRPA1 [1]. This species selectivity profile differs markedly from piperidine carboxamide (PIPC) class TRPA1 agonists reported by Chernov-Rogan et al. (2019), which displayed potent agonist activity at both human and rat channels [2]. The difference in functional activity (antagonist vs. agonist) and species preference positions this compound as a distinct pharmacological tool for dissecting TRPA1 gating mechanisms.

TRPA1 ion channel Pain & Inflammation Species selectivity

CYP2D6 Inhibition Profile Differentiates from Structurally Related Phenylpiperidines with Altered Substitution

4-[4-Methoxy-2-(trifluoromethyl)phenyl]piperidine inhibits CYP2D6 with an IC50 of 1,900 nM in human liver microsomes [1]. While direct comparator data for regioisomers or mono-substituted analogs in the same assay are not publicly available, class-level inference from phenylpiperidine SAR indicates that both the 2-CF3 and 4-OCH3 substituents contribute to CYP2D6 binding affinity through lipophilic and hydrogen-bonding interactions, respectively. The relatively high IC50 (>1 μM) suggests a low potential for CYP2D6-mediated drug-drug interactions at typical screening concentrations, which compares favorably to known potent CYP2D6 inhibitors (IC50 < 100 nM) that carry basic nitrogen and planar aromatic systems [2]. This moderate CYP2D6 inhibition profile may be advantageous when the compound is used as a scaffold for further derivatization, as it provides headroom for the introduction of additional substituents without immediately incurring a strong CYP450 liability.

CYP450 inhibition Drug metabolism Off-target liability

Lipophilicity (XLogP3-AA = 2.9) and PSA Balance Differentiates from Regioisomer and Mono-Substituted Analogs

The computed XLogP3-AA for 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine is 2.9 [1]. Its regioisomer, 4-[2-methoxy-4-(trifluoromethyl)phenyl]piperidine (CAS 1004852-71-4), has the same molecular formula but is predicted to have a similar XLogP; however, the altered substitution pattern changes the spatial orientation of the polar methoxy group relative to the piperidine ring, impacting polar surface area (PSA) and thus membrane permeability . The mono-substituted analog 4-(4-trifluoromethylphenyl)piperidine (CAS 67259-63-6) has a computed LogP of approximately 2.96, lacking the hydrogen-bonding capacity of the methoxy oxygen [2]. Conversely, 4-(4-methoxyphenyl)piperidine (CAS 67259-62-5) has a lower LogP due to the absence of the lipophilic CF3 group. The target compound's balanced lipophilicity (2.5 < LogP < 3.5) places it within the optimal range for CNS penetration while maintaining adequate aqueous solubility for in vitro assay compatibility, a balance not simultaneously achievable by either mono-substituted analog.

Lipophilicity Permeability Drug-likeness

Optimal Research and Industrial Application Scenarios for 4-[4-Methoxy-2-(trifluoromethyl)phenyl]piperidine


TRPA1 Ion Channel Pharmacological Tool in Pain and Inflammation Research

With a demonstrated IC50 of 330 nM at human TRPA1 and 5.5-fold selectivity over rat TRPA1 [1], this compound can serve as a species-discriminating pharmacological tool for studying TRPA1-mediated pain and inflammatory signaling pathways. Its antagonist mode of action differentiates it from the piperidine carboxamide (PIPC) class of TRPA1 agonists [2], enabling researchers to probe TRPA1 gating mechanisms from the antagonist perspective. Laboratories investigating TRP channel biology can utilize this compound in calcium flux assays (Fluo-4 based) in HEK293-TREx cells to validate target engagement, with the understanding that rodent in vivo efficacy studies require careful interpretation due to the species selectivity gap.

Medicinal Chemistry Scaffold for CNS-Targeted Lead Optimization

The compound's computed XLogP3-AA of 2.9, combined with its balanced hydrogen bond donor/acceptor profile (1 donor, 5 acceptors) [1], positions it as a privileged scaffold for CNS drug discovery programs. The piperidine NH provides a synthetic handle for further derivatization (e.g., N-alkylation, N-acylation, sulfonylation) without compromising the core phenylpiperidine pharmacophore. The 2-CF3 group enhances metabolic stability and lipophilicity, while the 4-OCH3 group contributes to target binding through hydrogen bonding and modulates electronic effects on the aromatic ring. Medicinal chemists can leverage this balanced scaffold for fragment-based drug design or as a starting point for SAR expansion in programs targeting GPCRs, ion channels, or kinases that recognize the phenylpiperidine pharmacophore.

CYP450 Drug-Drug Interaction Profiling and Metabolic Stability Screening

The compound's weak CYP2D6 inhibition (IC50: 1,900 nM in human liver microsomes) [1] makes it suitable as a reference compound in CYP450 inhibition panels for benchmarking novel chemical entities. Its moderate inhibition profile (IC50 > 1 μM) can serve as a cutoff threshold: compounds with CYP2D6 IC50 values below this benchmark warrant further investigation for potential drug-drug interaction liability. Additionally, the presence of both CF3 and OCH3 substituents on the aromatic ring provides a metabolically informative scaffold for studying oxidative metabolism, as the methoxy group is susceptible to O-demethylation and the CF3 group confers resistance to oxidative defluorination, enabling researchers to trace Phase I metabolic pathways using LC-MS/MS analytical methods.

Quote Request

Request a Quote for 4-[4-methoxy-2-(trifluoromethyl)phenyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.